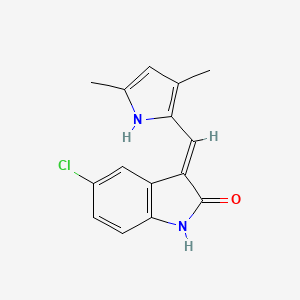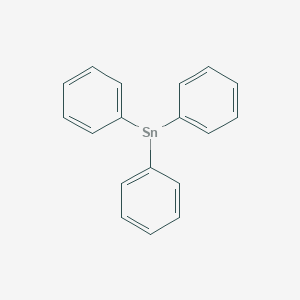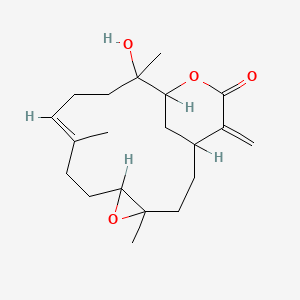
EMDT oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EMDT oxalate is a synthetic compound that belongs to the class of indole derivatives. This compound is structurally related to serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and various physiological processes. The presence of the indole ring in its structure makes it a significant molecule in medicinal chemistry, particularly in the development of drugs targeting serotonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMDT oxalate typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Substitution: The next step involves the introduction of the ethyl and methoxy groups at the 2 and 5 positions of the indole ring, respectively. This can be done through electrophilic aromatic substitution reactions using appropriate reagents.
Amine Introduction: The final step is the introduction of the N,N-dimethylethanamine side chain. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with an appropriate alkylating agent, such as N,N-dimethylaminoethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
EMDT oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the dimethylethanamine side chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Alkylated indole derivatives.
Scientific Research Applications
EMDT oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole-based compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its interaction with serotonin receptors, particularly the 5-HT7 receptor, which is involved in mood regulation and cognitive functions.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as depression and anxiety, due to its structural similarity to serotonin.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of EMDT oxalate involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound binds to the receptor and modulates its activity, leading to changes in intracellular signaling pathways. This can result in altered neurotransmitter release, changes in neuronal excitability, and modulation of mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.
Sumatriptan: A 5-HT1D/1F receptor agonist used in the treatment of migraines.
Risperidone: A 5-HT2 receptor antagonist used in the treatment of psychosis.
Ondansetron: A 5-HT3 receptor antagonist used in the treatment of nausea and vomiting.
Uniqueness
EMDT oxalate is unique due to its specific substitution pattern on the indole ring and the presence of the N,N-dimethylethanamine side chain. This unique structure allows it to interact selectively with the 5-HT7 receptor, making it a valuable compound in the study of serotonin receptor pharmacology and the development of new therapeutic agents.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H22N2O/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14/h6-7,10,16H,5,8-9H2,1-4H3 |
InChI Key |
ZEYRDXUWJDGTLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C |
Synonyms |
2-ethyl-5-methoxy-N,N-dimethyltryptamine 2-ethyl-MeOdiMeT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol](/img/structure/B1233366.png)




![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)







